Antimicrobial Potency of Friedelan-3-one Against Bacillus cereus Relative to Friedelan-3α-ol
Friedelan-3-one demonstrated superior antimicrobial activity against Bacillus cereus with an IC50 of 11.40 μg/mL, representing a 12.8% improvement in potency compared to its reduced analog friedelan-3α-ol, which exhibited an IC50 of 13.07 μg/mL against Staphylococcus aureus. [1] Both compounds were evaluated against ampicillin reference standards (19.52 μg/mL and 0.30 μg/mL, respectively), confirming the distinct antimicrobial profile conferred by the 3-oxo versus 3-hydroxyl functional group.
| Evidence Dimension | Antimicrobial IC50 |
|---|---|
| Target Compound Data | IC50 = 11.40 μg/mL (against Bacillus cereus) |
| Comparator Or Baseline | Friedelan-3α-ol: IC50 = 13.07 μg/mL (against Staphylococcus aureus); Ampicillin: IC50 = 19.52 μg/mL (against Bacillus cereus) and 0.30 μg/mL (against Staphylococcus aureus) |
| Quantified Difference | 12.8% lower IC50 for friedelan-3-one versus friedelan-3α-ol (different target organisms noted) |
| Conditions | In vitro antimicrobial susceptibility assay using isolated compounds from Dichapetalum albidum |
Why This Matters
Procurement of friedelan-3-one rather than its reduced analog is essential for studies targeting Bacillus cereus inhibition, as the 3-oxo group confers measurably enhanced antimicrobial potency that cannot be replicated by friedelan-3α-ol.
- [1] Chama, M. A., et al. Antimicrobial and in silico studies of the triterpenoids of Dichapetalum albidum. Heliyon 2023, 9(7), e17608. View Source
